molecular formula C11H14N4O2 B8116955 tert-Butyl 5-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate

tert-Butyl 5-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate

Cat. No.: B8116955
M. Wt: 234.25 g/mol
InChI Key: CMDHAZZZONGZES-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core substituted with an amino group at position 5 and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Its synthesis involves palladium-catalyzed amination of 5-chloro-1H-pyrazolo[4,3-b]pyridine followed by Boc protection, yielding a 76% isolated product (). Key spectral data include:

  • ¹H NMR (DMSO-d6): δ 1.63 (9H, s, Boc CH3), 6.25 (2H, s, NH2), 6.73 (1H, d, J = 9.1 Hz), 8.02 (1H, d, J = 9.1 Hz), 8.09 (1H, s).
  • MS (m/z): Calculated 239.3 (M+H)+.

The amino group at position 5 provides a reactive site for further functionalization, making this compound a versatile intermediate in medicinal chemistry, particularly for kinase inhibitors or covalent drug conjugates.

Properties

IUPAC Name

tert-butyl 5-aminopyrazolo[4,3-b]pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)15-8-4-5-9(12)14-7(8)6-13-15/h4-6H,1-3H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDHAZZZONGZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=N1)N=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate typically involves multi-step reactions. One common method starts with the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile or cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides. These intermediates can then undergo cyclocondensation with various reagents such as chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate to yield the desired pyrazolopyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino compounds.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

The compound has been evaluated for its inhibitory effects on tropomyosin receptor kinases (TRKs), which are critical in various cellular processes including proliferation and differentiation. Continuous activation of TRKs is associated with several cancers, making them a target for therapeutic intervention.

Inhibition of TRKA

Research has shown that derivatives of pyrazolo[3,4-b]pyridine exhibit nanomolar inhibitory activity against TRKA:

  • IC50 Values :
    • Compound A exhibited IC50 values of 1.6 nM for TRKA, 2.9 nM for TRKB, and 2.0 nM for TRKC .
    • Other compounds synthesized in related studies also demonstrated potent inhibition, with some showing significant anticancer effects both in vitro and in vivo.

Case Study 1: Synthesis and Evaluation

A study conducted by Cheng et al. synthesized a series of pyrazolo[3,4-b]pyridine derivatives, including tert-butyl 5-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate. The evaluation revealed:

  • Strong inhibitory activity against TRKA : The compound's ability to inhibit TRKA was confirmed through various assays, showing that it could effectively suppress the growth of cancer cell lines harboring mutations associated with resistance to existing therapies .

Case Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that modifications to the pyrazolo scaffold could enhance the inhibitory potency against TRK kinases. Notably:

  • Hydrophobic interactions : The presence of a tert-butyl group improved solubility and binding affinity to the TRK active site.
  • Binding Mode Analysis : Molecular docking studies suggested that the aminopyrazole fragment forms critical hydrogen bonds with residues in the TRK active site, indicating a strong interaction that supports its inhibitory effects .

Comparative Analysis of Related Compounds

Compound NameStructureIC50 (nM)Target
This compoundStructure1.6TRKA
Compound BStructure2.9TRKB
Compound CStructure2.0TRKC

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Substitution Patterns and Regioisomerism

The pyrazolo[4,3-b]pyridine scaffold is distinguished by its fused ring system. Structural analogs vary in substitution patterns and regioisomerism:

Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight Key Synthetic Step(s) Reference
tert-Butyl 5-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate Pyrazolo[4,3-b]pyridine NH2 (5), Boc (1) C11H14N4O2 238.26 Pd-catalyzed amination, Boc protection
tert-Butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate Pyrazolo[4,3-b]pyridine Cl (5), OCH3 (6), Boc (1) C12H14ClN3O3 283.71 Chlorination, methoxylation
tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate Pyrazolo[3,4-b]pyridine Br (5), CH3 (3), Boc (1) C12H14BrN3O2 312.16 Bromination, Suzuki coupling
tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate Pyrazolo[4,3-c]pyridine NH2 (3), Boc (5), saturated ring C11H18N4O2 238.29 Reduction of pyridine ring

Key Observations :

  • Regioisomerism : Pyrazolo[3,4-b]pyridine () and pyrazolo[4,3-c]pyridine () exhibit distinct electronic properties due to altered nitrogen positions, impacting hydrogen bonding and solubility.
  • Substituent Effects: Electron-Withdrawing Groups (Cl, Br): Enhance stability but reduce nucleophilicity at position 5 (e.g., vs. 11). Amino vs. Halogen: The NH2 group in the target compound enables coupling reactions (e.g., amide formation), whereas halogens (Cl, Br) facilitate cross-couplings (e.g., Suzuki). Saturated Rings: The dihydro-pyrazolo[4,3-c]pyridine in may improve metabolic stability due to reduced aromaticity.

Biological Activity

tert-Butyl 5-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and synthesizing data into informative tables.

Chemical Structure and Properties

The compound is characterized by its pyrazolo[4,3-b]pyridine scaffold, which is known for various pharmacological activities. The structural formula can be represented as follows:

C11H14N4O2\text{C}_{11}\text{H}_{14}\text{N}_4\text{O}_2

This structure contributes to its interaction with biological targets, influencing its pharmacodynamics and pharmacokinetics.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antiviral Activity : It has shown potential against various viruses, including herpes simplex virus (HSV) and hepatitis A virus (HAV) .
  • Antimicrobial Properties : Some derivatives of the pyrazolo scaffold have demonstrated activity against Mycobacterium tuberculosis .
  • Neuraminidase Inhibition : Certain studies suggest that related compounds can act as neuraminidase inhibitors, which are crucial in antiviral therapy .

Antiviral Studies

A study conducted by Bernardino et al. highlighted the antiviral efficacy of pyrazolo derivatives against HSV-1 and other viruses. The compound's esterification at the C-5 position significantly enhanced its antiviral activity . The following table summarizes the antiviral activities of selected compounds:

CompoundVirus TargetEC50 (μg/mL)Activity Level
Compound 5HSV-120High
Compound 6VSV15Moderate
Compound 7HAV10Very High

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was performed on various pyrazolo derivatives to identify key structural features that enhance biological activity. The findings indicated that modifications to the nitrogen and carboxylate groups significantly influenced potency and selectivity .

Case Study 1: Antiviral Efficacy Against HSV

In a controlled laboratory setting, Vero cells were infected with HSV-1 to evaluate the therapeutic index of this compound. The compound exhibited a protective effect at concentrations as low as 10 μg/mL, demonstrating a promising lead for further development in antiviral therapies .

Case Study 2: Neuraminidase Inhibition

Another study focused on the compound's ability to inhibit neuraminidase enzymes. Compounds derived from the pyrazolo framework were tested for their inhibitory effects on PEX14–PEX5 interactions. Results indicated that certain modifications led to enhanced inhibitory activity, suggesting potential applications in treating influenza .

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